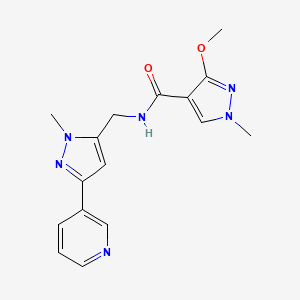
3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N6O2 and its molecular weight is 326.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, with the CAS number 2034278-30-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article explores its synthesis, biological evaluations, and related research findings.
The molecular formula of this compound is C16H18N6O2, with a molecular weight of 326.35 g/mol. Its structure features a pyrazole core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings regarding the biological activity of this compound.
In Vitro Studies
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including breast cancer (MDA-MB-231), liver cancer (HepG2), and others.
- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation. Specific studies reported that certain pyrazole compounds reduced cell viability significantly at low concentrations (IC50 values ranging from 0.26 µM to over 39 µM) .
Case Study: MDA-MB-231 Cells
In a study focused on breast cancer cells:
- Caspase Activation : Compounds similar to this compound were shown to activate caspases 3 and 7, suggesting a pathway leading to programmed cell death .
Anti-inflammatory Activity
The pyrazole ring's ability to modulate inflammatory pathways has been documented:
- Inflammatory Markers : Compounds have been noted to inhibit TNF-alpha release in models of inflammation, indicating potential use in treating inflammatory diseases .
Neuroprotective Effects
Research into neurodegenerative diseases has revealed that certain pyrazole derivatives can inhibit metabolic enzymes relevant to conditions like Alzheimer’s disease:
- Enzyme Inhibition : Notably, some derivatives showed significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Summary Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 39.70 µM | Caspase activation |
| Anticancer | HepG2 | <0.26 µM | Apoptosis induction |
| Anti-inflammatory | LPS-induced model | Not specified | TNF-alpha inhibition |
| Neuroprotection | AChE inhibition model | IC50 = 66.37 nM | AChE inhibition |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 3-methoxy-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in colorectal cancer cells, suggesting a mechanism through which this compound may exert therapeutic effects .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds containing the pyrazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The specific interactions between the compound's structure and microbial targets warrant further investigation to optimize its use as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer pathways, potentially serving as a lead compound for drug development .
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives exhibit neuroprotective effects, potentially providing benefits in neurodegenerative diseases. The ability of these compounds to modulate neuroinflammatory responses presents an exciting avenue for further exploration in the context of diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including the target compound. The results showed significant cytotoxicity against RKO colorectal carcinoma cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial activity, various pyrazole derivatives were screened against common bacterial strains using disc diffusion methods. The results indicated that several derivatives exhibited potent antibacterial activity, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .
Data Summary Table
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-21-10-13(16(20-21)24-3)15(23)18-9-12-7-14(19-22(12)2)11-5-4-6-17-8-11/h4-8,10H,9H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDFDIGKJZLYTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














